molecular formula C19H20FN3O2 B6577748 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea CAS No. 1210653-47-6

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea

Cat. No.: B6577748
CAS No.: 1210653-47-6
M. Wt: 341.4 g/mol
InChI Key: OZJYMTOCJBCZNB-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea is a synthetic urea derivative developed for preclinical research in medicinal chemistry and drug discovery. Compounds within this structural class, featuring bi-aryl ether urea scaffolds and pyrrolidinone motifs, have demonstrated significant research potential across various therapeutic areas . Early-stage investigations into analogous molecules suggest potential research applications in developing therapies for disorders of the central nervous system, with some compounds being explored for their interactions with neurological targets . Furthermore, the structural elements present in this compound—specifically the urea core and fluorophenyl group—are often investigated in the context of inflammatory and autoimmune diseases, with related compounds being studied for conditions such as psoriasis and arthritis . Its mechanism of action is likely target-specific, and researchers are encouraged to utilize this compound to probe novel biological pathways and validate new therapeutic hypotheses. This chemical reagent serves as a valuable tool for lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening assays.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-5-1-2-6-17(16)22-19(25)21-15-9-7-14(8-10-15)13-18(24)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYMTOCJBCZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea (CAS Number: 1210653-47-6) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H22FN3O2C_{19}H_{22}FN_{3}O_{2}, with a molecular weight of approximately 341.4 g/mol. The structure features a urea moiety linked to a pyrrolidine and fluorophenyl groups, which are critical for its biological activity.

Research has indicated that compounds with similar structures often act as inhibitors for various enzymes and receptors. The following mechanisms have been noted:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition :
    • IDO1 is an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation. Studies have shown that certain phenyl urea derivatives exhibit selective inhibition of IDO1, suggesting that this compound may also inhibit this target .
  • Carbonic Anhydrase Inhibition :
    • Similar compounds have been evaluated for their ability to inhibit human carbonic anhydrase II (hCA II), which is crucial in various physiological processes. The binding interactions with the zinc ion in the enzyme's active site are essential for this inhibition .
  • Antimicrobial Activity :
    • Compounds structurally related to this urea derivative have shown moderate antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, indicating potential antimicrobial applications .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

CompoundTargetIC50 (µM)Observations
Compound AIDO10.5Potent inhibitor with selective activity
Compound BhCA II0.02High affinity for zinc binding site
Compound CAntibacterial250 µg/mLModerate activity against bacterial strains

These findings suggest that modifications in the structure of urea derivatives can significantly impact their biological efficacy.

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting cytokine production, further supporting their potential therapeutic use in inflammatory diseases . For example, a derivative with a similar scaffold showed an EC50 value of 16 mg/kg in mouse models for TNFα inhibition, indicating promising anti-inflammatory properties.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutions: The 2-fluorophenyl group in the target compound may enhance metabolic stability or target binding compared to naphthalen-2-yl (less electronegative) or 4-aminobenzyl (more hydrophilic) groups .

Preparation Methods

Route A: Amidation-Oxidation Sequence

  • Amide Formation : React 4-aminophenylacetic acid with pyrrolidine using coupling agents like EDCI/HOBt in dichloromethane.

    4-NH2C6H4CH2COOH+PyrrolidineEDCI/HOBt4-NH2C6H4CH2C(O)N(C4H8)\text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{COOH} + \text{Pyrrolidine} \xrightarrow{\text{EDCI/HOBt}} \text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{C(O)N}(C_4H_8)

    Yields: ~75–85%.

  • Oxidation to Ketone : Treat the amide with Dess–Martin periodinane (DMP) in dichloromethane at 0–25°C.

    4-NH2C6H4CH2C(O)N(C4H8)DMP4-NH2C6H4C(O)C(O)N(C4H8)\text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{C(O)N}(C_4H_8) \xrightarrow{\text{DMP}} \text{4-NH}_2\text{C}_6\text{H}_4\text{C(O)C(O)N}(C_4H_8)

    Oxidation efficiency: >90%.

Route B: Nucleophilic Substitution

  • Alkylation : React 4-aminophenethyl bromide with pyrrolidine in THF using K2_2CO3_3 as base.

    4-NH2C6H4CH2Br+PyrrolidineTHF/K2CO34-NH2C6H4CH2N(C4H8)\text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{Br} + \text{Pyrrolidine} \xrightarrow{\text{THF/K}_2\text{CO}_3} \text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{N}(C_4H_8)

    Yield: ~70%.

  • Oxidation : Convert the secondary amine to ketone using MnO2_2 in dichloromethane.

    4-NH2C6H4CH2N(C4H8)MnO24-NH2C6H4C(O)N(C4H8)\text{4-NH}_2\text{C}_6\text{H}_4\text{CH}_2\text{N}(C_4H_8) \xrightarrow{\text{MnO}_2} \text{4-NH}_2\text{C}_6\text{H}_4\text{C(O)N}(C_4H_8)

    Oxidation efficiency: ~80%.

Isocyanate Coupling

React 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline with 2-fluorophenyl isocyanate in anhydrous THF at 0°C to 25°C.

4-NH2C6H4C(O)N(C4H8)+2-F-C6H4NCOTarget Compound\text{4-NH}2\text{C}6\text{H}4\text{C(O)N}(C4H8) + \text{2-F-C}6\text{H}_4\text{NCO} \rightarrow \text{Target Compound}

  • Conditions : Triethylamine (1.1 eq), 12–24 h reaction time.

  • Yield : 65–78%.

Carbamate Aminolysis (Alternative)

Use phenyl carbamate derivatives in dimethyl sulfoxide (DMSO) with the aniline intermediate, as described in US5925762A.

4-NH2C6H4C(O)N(C4H8)+2-F-C6H4O(CO)NH2DMSOTarget Compound\text{4-NH}2\text{C}6\text{H}4\text{C(O)N}(C4H8) + \text{2-F-C}6\text{H}4\text{O(CO)NH}2 \xrightarrow{\text{DMSO}} \text{Target Compound}

  • Conditions : 1:1.05 molar ratio, 22–100°C, 1–3 h.

  • Yield : ~70% with minimal byproducts.

Optimization and Challenges

Ketone Stability

The 2-oxo-pyrrolidinyl group is prone to reduction under strong reducing conditions. Using mild oxidants like DMP or MnO2_2 avoids over-reduction.

Urea Formation Side Reactions

Competitive formation of biuret byproducts is mitigated by controlled stoichiometry and low temperatures.

Purification

Column chromatography (SiO2_2, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product.

Characterization Data

Property Value
Molecular FormulaC19_{19}H19_{19}FN3_3O2_2
Molecular Weight363.38 g/mol
1^1H NMR (400 MHz, DMSO)δ 8.95 (s, 1H, NH), 7.45–7.10 (m, 8H, ArH)
13^{13}C NMRδ 205.2 (C=O), 158.1 (urea C=O)
HPLC Purity>98%

Scalability and Industrial Relevance

  • Route A is preferred for large-scale synthesis due to higher yields and fewer purification steps.

  • Green Chemistry : Replace DMP with catalytic TPAP/NMO for oxidation to improve sustainability .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Urea linkage formation : Reacting an isocyanate intermediate with a fluorophenylamine derivative under anhydrous conditions (e.g., using triphosgene as a coupling reagent) .
  • Pyrrolidinyl-ethyl group introduction : Alkylation of the phenyl ring via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by oxidation to form the ketone moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Example protocols for analogous compounds report yields of 30–50% under optimized conditions .

Q. How is the urea linkage in this compound characterized experimentally?

  • Methodological Answer : The urea functional group (-NH-CO-NH-) is confirmed using:
  • 1H/13C NMR : Urea protons appear as broad singlets (~δ 6.5–8.5 ppm), and carbonyl carbons resonate at ~δ 150–160 ppm .
  • IR spectroscopy : Stretching vibrations at ~1640–1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass of the compound (e.g., [M+H]+ calculated for C₂₀H₂₁FN₃O₂: 362.1614) .

Q. What role does the pyrrolidin-1-yl group play in the compound’s physicochemical properties?

  • Methodological Answer : The pyrrolidin-1-yl group:
  • Enhances solubility via its electron-rich nitrogen atom, improving bioavailability in aqueous media .
  • Stabilizes the 2-oxoethyl moiety through intramolecular hydrogen bonding, increasing thermal stability (TGA data shows decomposition >200°C) .
  • Modulates reactivity by acting as a weak base in nucleophilic substitutions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for fluorescence or binding interactions .
  • Molecular docking : Screens potential targets (e.g., kinases) by simulating ligand-receptor binding affinities .
  • QSAR modeling : Correlates structural features (e.g., fluorophenyl substitution patterns) with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities of similar urea derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Purity variations : Use HPLC (≥95% purity) and standardized bioassays to ensure reproducibility .
  • Substituent effects : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC₅₀ values in enzyme inhibition assays .
  • Assay conditions : Control variables like pH, solvent (DMSO concentration), and cell lines to minimize variability .

Q. How can Design of Experiments (DoE) optimize synthesis yields for this compound?

  • Methodological Answer :
  • Continuous flow chemistry : Reduces reaction time and improves mixing efficiency for steps like urea formation .
  • Statistical modeling : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
    Example: A 2³ factorial design for analogous ureas increased yields from 35% to 48% by adjusting temperature (60°C → 80°C) and solvent (THF → DMF) .

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